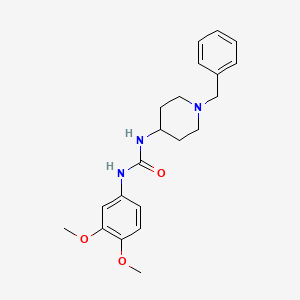![molecular formula C17H19NO2S B4611461 N-[2-(4-methylphenoxy)ethyl]-2-(methylthio)benzamide](/img/structure/B4611461.png)
N-[2-(4-methylphenoxy)ethyl]-2-(methylthio)benzamide
Vue d'ensemble
Description
N-[2-(4-methylphenoxy)ethyl]-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.11365002 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
N-[2-(4-methylphenoxy)ethyl]-2-(methylthio)benzamide and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit activity against various bacterial and fungal strains. Specifically, they have been found effective against Gram-positive and Gram-negative bacteria as well as fungi at low concentrations. The antimicrobial activity is influenced by the type, number, and position of the substituents on the phenyl group attached to the thiourea nitrogen. For instance, iodine and nitro substituents enhance activity against Gram-negative bacterial strains, while electron-donating substituents like methyl and ethyl groups increase inhibitory effect against Gram-positive and fungal strains (Limban et al., 2011).
Synthesis and Structural Studies
These compounds have also been the subject of synthesis and structural analysis. Studies involving the synthesis of isomeric enaminones, for instance, have been conducted to understand their structural properties using NMR spectroscopy and X-ray diffractometry (Brbot-Šaranović et al., 2000). Such studies are essential for developing new compounds with specific desirable properties.
Coordination Chemistry
In coordination chemistry, these compounds have been used to create anionic metalloligands. These ligands, upon coordination with copper ions and ancillary ligands like diketones, can form tetranuclear complexes with lanthanide salts. These complexes have shown single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors, which are of significant interest in the field of magnetic materials (Costes et al., 2010).
Antipathogenic Activity
Further studies have been conducted on the antipathogenic activity of new thiourea derivatives of this compound. These studies focus on their interaction with bacterial cells in both free and adherent states. The presence of iodine, bromide, or fluorine, and two or three chloride atoms on the N-phenyl substituent of the thiourea moiety, significantly influences their anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Surface Coating Nanofluid Design
There is also research on the design of anti-pathogenic surface coating nanofluids by combining these compounds with Fe3O4/C12 nanostructures. The resulting nanofluid has shown promising results in inhibiting biofilm development by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in biomedical surface coatings (Anghel et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)20-12-11-18-17(19)15-5-3-4-6-16(15)21-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVIVWNWAVVBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-isopropylphenoxy)methyl]-N-(4-methyl-1-piperazinyl)-2-furamide](/img/structure/B4611386.png)
![3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4611394.png)
![1-(1-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4611397.png)
![1-ethyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4611431.png)
![2-{[(2,6-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4611437.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4611438.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4611446.png)
![1-benzyl-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4611452.png)

![N-[2,2-bis(phenylsulfonyl)vinyl]-4-bromoaniline](/img/structure/B4611458.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4611463.png)
![4-({3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4611465.png)
![1-[4-(4-chlorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4611470.png)
